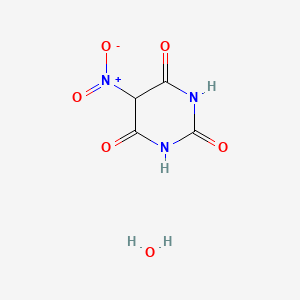

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

Description

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a heterocyclic compound characterized by a fully saturated pyrimidine ring substituted with a nitro group (-NO₂) at position 5 and three ketone groups at positions 2, 4, and 4. The hydrate form indicates the presence of water molecules in its crystalline structure, which enhances its stability and solubility in polar solvents. This compound belongs to the pyrimidine-trione family, a class of molecules studied for their diverse applications in organic synthesis, catalysis, and antimicrobial activity. The nitro group confers unique electronic and steric properties, influencing reactivity and interactions in chemical or biological systems .

Properties

IUPAC Name |

5-nitro-1,3-diazinane-2,4,6-trione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGZAIJTCJOZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209529-81-7 | |

| Record name | 5-Nitrobarbituric acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate typically involves the nitration of hexahydropyrimidine-2,4,6-trione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hexahydropyrimidine derivatives.

Scientific Research Applications

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-Nitrobarbituric acid hydrate, has the molecular formula and a molecular weight of 191.10 g/mol . It finds applications in cell biology, specifically in cell culture and modification, as well as cell analysis . It is also used in chemistry, including analytical testing .

Chemical Identifiers

- CAS Number: 175278-58-7

- MDL Number: MFCD00160499

- InChI Key: YKGZAIJTCJOZNK-UHFFFAOYSA-N

- PubChem CID: 2781274

- SMILES: O.[O-]N+C1C(=O)NC(=O)NC1=O

- Synonyms: A variety of synonyms are associated with this compound, including 5-nitropyrimidine-2,4,6 1h,3h,5h-trione xhydrate, 5-nitro-1,3-diazinane-2,4,6-trione hydrate, 5-nitrobarbituric acid hydrate, and others .

Safety and Hazards

This compound is classified with the following GHS classifications :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary statements include :

- P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-trione Derivatives

| Compound | Substituent at Position 5 | Additional Functional Groups | Hydration Status |

|---|---|---|---|

| This compound | Nitro (-NO₂) | None | Hydrate |

| BAF (3b) | Furan-2-ylmethylidene | 1,3-Dimethyl groups | Anhydrous |

| 5-Arylmethylene derivatives | Aryl groups (e.g., -C₆H₅) | Variable | Typically anhydrous |

Key Observations :

- Hydration improves aqueous solubility, a feature absent in BAF and most 5-arylmethylene derivatives .

Key Observations :

- BAF and 5-arylmethylene derivatives are synthesized via condensation reactions under mild conditions, facilitated by ionic liquid catalysts .

- The nitro derivative’s synthesis likely requires nitration under controlled conditions, which may involve hazardous reagents (e.g., HNO₃/H₂SO₄).

Key Observations :

- BAF demonstrates sub-MIC anti-biofilm activity against P. aeruginosa, reducing swarming motility by 40–60% .

Biological Activity

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (5-NHP-2,4,6) is a compound of significant interest in biological research due to its diverse activities, particularly in antimicrobial and anticancer fields. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-NHP-2,4,6 has the molecular formula CHNO and a molecular weight of approximately 191.10 g/mol. The compound features a pyrimidine ring with nitro and trione functional groups, typically existing as a hydrate. Its unique structure contributes to its reactivity and potential biological effects .

The mechanisms through which 5-NHP-2,4,6 exerts its biological effects primarily involve:

- Redox Reactions : The nitro group can undergo reduction to generate reactive oxygen species (ROS), which can induce oxidative stress in cells .

- Interaction with Biological Molecules : The keto groups in the compound can form hydrogen bonds with proteins and nucleic acids, potentially altering their functions .

- Enzyme Inhibition : Preliminary studies suggest that 5-NHP-2,4,6 may inhibit specific enzymes involved in metabolic pathways, such as aldose reductase .

Antimicrobial Activity

Research indicates that 5-NHP-2,4,6 exhibits moderate antibacterial activity against various bacterial strains. A study published in Letters in Organic Chemistry evaluated its efficacy against gram-positive bacteria and found promising results . Notably:

- Mechanism : Nitro compounds generally exert their antimicrobial effects by producing toxic intermediates upon reduction, which can bind covalently to DNA and lead to cell death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

Anticancer Properties

The potential anticancer activity of 5-NHP-2,4,6 has been explored in various studies. Nitro-containing compounds are known for their antineoplastic properties due to their ability to induce apoptosis in cancer cells through ROS generation .

Case Studies

-

Aldose Reductase Inhibition :

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the moderate inhibitory activity of 5-NHP-2,4,6 against aldose reductase, an enzyme linked to diabetic complications. This suggests its potential as a therapeutic agent for diabetes management .

-

Antibacterial Efficacy :

- Research conducted in 2018 demonstrated the compound's antibacterial activity against several strains of bacteria. The findings indicated that while the compound showed promise, further investigations are necessary to fully understand its efficacy and mechanism of action .

Comparative Analysis with Similar Compounds

The biological activity of 5-NHP-2,4,6 can be compared with other nitrogen-containing heterocycles:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminopyrimidine | CHN | Contains amino group; used in drug design |

| 5-Nitropyrimidine | CHNO | Exhibits antimicrobial activity |

| Uracil | CHNO | Base in RNA; important in nucleic acid chemistry |

The distinct combination of nitro and trione functionalities within the hexahydropyrimidine framework sets 5-NHP-2,4,6 apart from these compounds and may enhance its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration of hexahydropyrimidine derivatives under controlled acidic conditions. Purity assessment requires a combination of -NMR (e.g., δ 7.29–7.22 ppm for aromatic protons) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) . For aqueous-phase reactions, buffer preparation (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) ensures stability during analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to COSHH regulations (2002/2005) for hazardous substances. Use PPE (gloves, goggles) to mitigate skin/eye irritation risks. Emergency procedures should include access to multi-language chemical hazard hotlines and first-aid training for respiratory or dermal exposure .

Advanced Research Questions

Q. How can experimental designs evaluate the compound’s inhibitory effects on protein aggregation, and what controls are essential?

- Methodological Answer : Use mutant SOD1 aggregation assays with EC dose-response curves (e.g., >32 μM thresholds). Include positive controls (e.g., known aggregation inhibitors) and negative controls (vehicle-only treatments). Validate results via SDS-PAGE or dynamic light scattering to quantify aggregate size distribution . Theoretical frameworks linking to protein misfolding pathways (e.g., amyloidogenesis) should guide hypothesis formulation .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Address discrepancies by repeating X-ray diffraction under varied conditions (e.g., temperature, solvent). Compare unit cell parameters (e.g., orthorhombic , ) and refine data using software like SHELXL. Cross-validate with spectroscopic techniques (e.g., FTIR for functional groups) .

Q. How can computational modeling predict the compound’s behavior in membrane separation processes?

- Methodological Answer : Employ molecular dynamics simulations to assess diffusion coefficients across polymeric membranes. Parameterize models using experimental solubility data and Hansen solubility parameters. Validate with bench-scale membrane filtration trials under controlled pressure/temperature .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.